3-(Cyanomethyl)benzonitrile
Overview
Description
3-(Cyanomethyl)benzonitrile is an organic compound with the molecular formula C9H6N2. It is a derivative of benzonitrile, where a cyanomethyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
The primary target of 3-(Cyanomethyl)benzonitrile is nitrilase , an enzyme of the nitrilase superfamily . Nitrilase can catalyze a series of nitriles into corresponding carboxylic acids . This enzyme has been found to have high regio-, chemo- and stereoselectivity .
Mode of Action
This compound interacts with nitrilase in a process known as regioselective hydrolysis . This process involves the hydrolysis of only one cyano group of dinitriles into corresponding cyanocarboxylic acids . The interaction results in changes at the molecular level, leading to the production of specific products with high selectivity .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitrilase-mediated biocatalysis reaction . This reaction involves the conversion of nitriles into corresponding carboxylic acids with the liberation of ammonia in a one-step reaction . The products of this reaction have excellent regio-, chemo- and stereoselectivity .
Pharmacokinetics
The compound’s interaction with nitrilase suggests that it may be metabolized into carboxylic acids and ammonia
Result of Action
The result of this compound’s action is the production of corresponding carboxylic acids . This is achieved through the hydrolysis of the cyano group of the compound, a process mediated by nitrilase . The products of this reaction are of interest for a variety of applications, including the synthesis of high-value fine chemicals and pharmaceuticals .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of nitrilase and the conditions under which the reaction takes place . Nitrilase-mediated biocatalysis reactions are known for their ambient and mild reaction conditions, environmental friendliness, and no by-product generation . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-(Cyanomethyl)benzonitrile is involved in nitrilase-mediated biocatalysis reactions . Nitrilase is an enzyme that can catalyze a series of nitriles into corresponding carboxylic acids . In the context of this compound, it is speculated that the cyano group’s location plays a role in the steric hindrance effect for various nitrilases .
Cellular Effects
It is known that nitrilase-mediated biocatalysis reactions, which this compound participates in, have been of interest in organic synthesis
Molecular Mechanism
The molecular mechanism of this compound involves its participation in nitrilase-mediated biocatalysis reactions . Nitrilase can catalyze a series of nitriles into corresponding carboxylic acids . This process involves binding interactions with the enzyme nitrilase and potentially leads to changes in gene expression.
Metabolic Pathways
This compound is involved in nitrilase-mediated biocatalysis reactions . Nitrilase is an enzyme that can catalyze a series of nitriles into corresponding carboxylic acids . This suggests that this compound may be involved in metabolic pathways related to nitrilase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Cyanomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation of toluene derivatives. This process typically requires the presence of a catalyst, such as vanadium oxide, and is conducted at high temperatures and pressures to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyanomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-(Cyanomethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitrilases.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzonitrile: The parent compound, differing by the absence of the cyanomethyl group.
2-(Cyanomethyl)benzonitrile: A positional isomer with the cyanomethyl group at the ortho position.
4-(Cyanomethyl)benzonitrile: Another positional isomer with the cyanomethyl group at the para position.
Uniqueness: 3-(Cyanomethyl)benzonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.
Properties
IUPAC Name |
3-(cyanomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKZSMMMKYJQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333949 | |
Record name | 3-(Cyanomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16532-78-8 | |
Record name | 3-(Cyanomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyanomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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